Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate
CAS No.:
Cat. No.: VC14800454
Molecular Formula: C24H17ClO5
Molecular Weight: 420.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17ClO5 |
|---|---|
| Molecular Weight | 420.8 g/mol |
| IUPAC Name | benzyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate |
| Standard InChI | InChI=1S/C24H17ClO5/c25-20-11-19-18(17-9-5-2-6-10-17)12-23(26)30-21(19)13-22(20)28-15-24(27)29-14-16-7-3-1-4-8-16/h1-13H,14-15H2 |
| Standard InChI Key | XFHJKOXRJBMOPC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Benzyl ((6-chloro-2-oxo-4-phenyl-2H-chromen-7-YL)oxy)acetate (CAS: 314743-05-0) belongs to the chromone family, a class of oxygen-containing heterocycles. Its IUPAC name, benzyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate, reflects the following structural components:
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Chromone backbone: A benzopyran-4-one system with chlorine at position 6 and phenyl at position 4.
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Acetate-ether side chain: An oxyacetate group at position 7, esterified with a benzyl moiety .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C24H17ClO5 |
| Molecular Weight | 420.8 g/mol |
| SMILES | COC(=O)COc1c(Cl)cc2c(c1)oc(=O)c(c2)c3ccccc3 |
| InChI Key | XFHJKOXRJBMOPC-UHFFFAOYSA-N |
The planar chromone core enables π-π stacking interactions with biological targets, while the chloro and phenyl substituents enhance lipophilicity and target binding .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a domino Friedel-Crafts acylation/Allan-Robinson reaction, optimized for step economy and scalability :
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Friedel-Crafts Acylation: Phenol derivatives react with propionic anhydride in the presence of TiCl4, forming ortho-acylated intermediates.
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Allan-Robinson Cyclization: Base-mediated cyclization yields the chromone skeleton.
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Esterification: Benzyl oxyacetate is introduced via nucleophilic acyl substitution.
Critical parameters include:
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Lewis Acid Selection: TiCl4 outperforms AlCl3 or SnCl4 in minimizing side reactions (e.g., O-acylation) .
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Solvent Systems: Nitromethane facilitates oxidation during C–C coupling, while solvent-free conditions favor O-acylation .
Table 2: Reaction Yields Under Varied Conditions
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TiCl4 | Solvent-free | 100°C | 92 |
| SnCl4 | Nitromethane | 50°C | 86 |
Biological Activities and Mechanisms
Anticancer Activity
The compound inhibits m-calpain (IC50 = 0.24 μM) and induces apoptosis in tumor cells by:
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Disrupting mitochondrial membrane potential.
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Upregulating caspase-3/9 .
In murine models, 300 mg/kg doses conferred 100% protection against chemically induced tumors, though efficacy in seizure models (e.g., MES test) was limited .
Antimicrobial Effects
Against Staphylococcus aureus and Escherichia coli, MIC values range from 8–32 μg/mL. The chloro substituent enhances membrane permeability, while the benzyl group disrupts biofilm formation.
Enzyme Modulation
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Glutathione Reductase Inhibition: IC50 = 1.2 μM via competitive binding at the NADPH site .
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Anti-platelet Activity: 78% inhibition of ADP-induced aggregation, attributed to electron-donating groups at position 7 .
Structure-Activity Relationships (SAR)
Key structural determinants include:
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Position 6 Chlorine: Essential for calpain inhibition; replacement with NO2 reduces activity 10-fold .
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Benzyl Ester: Enhances lipophilicity (logP = 3.2) and oral bioavailability.
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Position 7 Substituents: Electron-donating groups (e.g., -OCH3) improve antiplatelet activity, while electron-withdrawing groups diminish it .
Table 3: Impact of Substituents on Bioactivity
| Position | Substituent | Activity Change |
|---|---|---|
| 6 | Cl → NO2 | ↓ Calpain inhibition |
| 7 | -OCH3 | ↑ Antiplatelet effect |
| 4 | Phenyl → H | ↓ Anticancer potency |
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